H-His-Ala-OH
Overview
Description
Mechanism of Action
Target of Action
It is known that histidylalanine belongs to the class of organic compounds known as peptides . Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by the formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another .
Mode of Action
For instance, some peptides can interact with specific receptors on the cell surface, triggering intracellular signaling pathways .
Biochemical Pathways
Histidylalanine, as a peptide, may be involved in various biochemical pathways. It’s worth noting that histidine, one of the components of Histidylalanine, is involved in several metabolic pathways, such as histidine biosynthesis .
Pharmacokinetics
For instance, they can be absorbed in the gut and distributed throughout the body, where they can interact with their targets .
Result of Action
For example, histidine may be associated with factors that improve metabolic syndrome and has an effect on ion absorption . Moreover, histidine supplementation increases food intake and provides neuroprotection at an early stage and could protect against epileptic seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like Histidylalanine. For instance, gene-environment interactions can play a crucial role in how a compound like Histidylalanine affects an organism . .
Preparation Methods
Synthetic Routes and Reaction Conditions: H-His-Ala-OH can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of histidylalanine may involve enzymatic synthesis, where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method can be advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the product .
Chemical Reactions Analysis
Types of Reactions: H-His-Ala-OH can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can occur at the peptide bond or the amino acid side chains.
Substitution: Nucleophilic substitution reactions can take place at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .
Scientific Research Applications
H-His-Ala-OH has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of peptide-based materials and as a component in certain pharmaceutical formulations
Comparison with Similar Compounds
H-His-Ala-OH can be compared with other similar dipeptides, such as carnosine (beta-alanyl-L-histidine) and anserine (beta-alanyl-N-methylhistidine). These compounds share structural similarities but differ in their specific amino acid composition and functional properties. For example:
Carnosine: Known for its antioxidant and anti-glycation properties, commonly found in muscle tissues.
Anserine: Similar to carnosine but with an additional methyl group, found in the muscles of birds and fish.
Properties
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(9(15)16)13-8(14)7(10)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJIAZKQGSCKPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937542 | |
Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16874-75-2 | |
Record name | NSC522632 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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